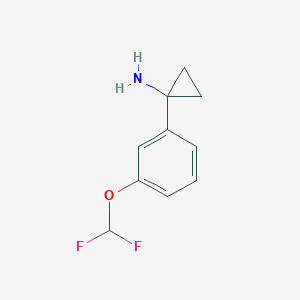

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine

Beschreibung

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by a cyclopropane ring directly attached to an amine group and a 3-(difluoromethoxy)phenyl substituent. Cyclopropylamines are widely explored in medicinal chemistry due to their conformational rigidity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Eigenschaften

Molekularformel |

C10H11F2NO |

|---|---|

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10/h1-3,6,9H,4-5,13H2 |

InChI-Schlüssel |

XKEGGLGVOHOFPT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(C2=CC(=CC=C2)OC(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopropanamine.

Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions. Common reagents used include diazo compounds and transition metal catalysts.

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.

Analyse Chemischer Reaktionen

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and cyclopropane ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Meta vs. Para Substitution

- 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine (CAS 885460-44-6) Structural Difference: Difluoromethoxy group at the para position instead of meta. Salt Form: The hydrochloride salt (C₁₄H₁₂F₃NO₂·HCl) is documented, enhancing solubility and crystallinity for synthetic applications .

Substituent Variations on the Phenyl Ring

- 1-(3-Chlorophenyl)cyclopropan-1-amine (CAS 546115-65-5) Structural Difference: Chloro (-Cl) replaces difluoromethoxy (-OCF₂H). Implications: Chlorine’s larger atomic radius and polarizability increase lipophilicity (LogP = 2.1) compared to the difluoromethoxy analog. Applications: Used in structure-activity relationship (SAR) studies to assess halogen vs. fluorinated alkoxy group effects .

1-(3-Bromophenyl)cyclopropanamine (CAS 546115-65-5)

1-(3-Methoxyphenyl)cyclopropane-1-carboxylate Derivatives

Cyclopropane Ring Modifications

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3)

- 1-(Difluoromethyl)cyclopropan-1-amine (CAS 1314398-34-9) Structural Difference: Difluoromethyl (-CF₂H) directly attached to the cyclopropane ring. Used as an intermediate for antibacterial agents .

Diastereomeric and Stereochemical Considerations

- 2-(3-(Dimethylamino)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15ae) Structural Difference: Carboxamide replaces amine; dimethylamino-phenoxy substituent. Implications: Diastereomer ratio (dr 20:1) highlights synthetic challenges in controlling stereochemistry, a common issue in cyclopropane derivatives. Carboxamides are typically more hydrolytically stable than amines .

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)

- Structural Difference: 3,4-Difluorophenyl group and defined stereochemistry.

- Implications: Registered under EC 606-906-8, CPA demonstrates the pharmacological relevance of fluorinated cyclopropylamines. The ortho-fluorine atoms enhance binding to hydrophobic pockets in target proteins .

Biologische Aktivität

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine structure with a difluoromethoxy group, which may enhance its lipophilicity and binding affinity to biological targets. The presence of fluorine atoms is known to influence the compound's pharmacokinetic properties, potentially leading to improved efficacy in therapeutic applications.

The mechanism of action of this compound involves its interaction with specific molecular targets such as receptors and enzymes. The difluoromethoxy group may enhance the compound's ability to modulate these targets, influencing various biochemical pathways.

1. Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. The cyclopropyl moiety may contribute to these effects by enhancing receptor binding affinity.

2. Anti-inflammatory Properties

Compounds containing difluoromethoxy groups have been studied for their anti-inflammatory properties. In vitro assays suggest that they can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

Studies have shown that structurally related compounds possess cytotoxic effects against various cancer cell lines. The cyclopropanamine framework may play a critical role in inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Studies

- Study on Antidepressant Activity : A study published in Psychopharmacology demonstrated that a similar difluoromethoxy-substituted compound exhibited significant antidepressant effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of difluoromethoxy compounds showed that they effectively reduced TNF-alpha production in macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

- Cytotoxicity Assay : In vitro studies revealed that compounds with a cyclopropyl structure showed promising cytotoxicity against breast cancer cells, with IC50 values indicating potent activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclopropanamine | Antidepressant, Anti-inflammatory, Cytotoxic |

| 1-(3-(Fluoromethoxy)phenyl)cyclopropan-1-amine | Cyclopropanamine | Moderate antidepressant effects |

| Phenylpropanolamine | Phenylpropane derivative | Stimulant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.